(5-Methoxy-5-oxopentyl)trimethylazanium chloride
Overview
Description
. This compound is characterized by its unique structure, which includes a methoxy group, an oxo group, and a trimethylazanium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-5-oxopentyl)trimethylazanium chloride typically involves the reaction of 5-methoxy-5-oxopentanoic acid with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-5-oxopentyl)trimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
(5-Methoxy-5-oxopentyl)trimethylazanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methoxy-5-oxopentyl)trimethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Methoxy-5-oxopentyl)trimethylazanium chloride include other quaternary ammonium compounds and oxazole derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(5-methoxy-5-oxopentyl)-trimethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-10(2,3)8-6-5-7-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJMLKZQXCKNE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)OC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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